molecular formula C22H29N3O5 B1435228 2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate CAS No. 1445951-22-3

2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate

Cat. No. B1435228
M. Wt: 415.5 g/mol
InChI Key: ZSRIBJYGFXRJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate is a useful research compound. Its molecular formula is C22H29N3O5 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Stereoelectronics

  • Mirror Symmetry in Related Compounds : The study of crystal structures of related compounds, such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, reveals mirror symmetry and detailed conformations which are crucial for understanding molecular interactions and designing molecules with specific functions. These insights are valuable for drug design and materials science, where the spatial arrangement of atoms affects molecular behavior (Dong et al., 1999).

Synthetic Chemistry and Chiral Auxiliaries

  • Chiral Auxiliary Applications : Research on similar compounds, including the development and application of chiral auxiliaries like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrates their importance in enantioselective synthesis. These auxiliaries are key for producing enantiomerically pure compounds, essential for pharmaceuticals and agrochemicals (Studer et al., 1995).

Molecular Design and Photophysics

  • Conjugated Polymers and Photophysics : The synthesis and study of biphenyl-containing conjugated polymers, which share structural motifs with the target compound, contribute to our understanding of electronic and optical properties. These findings are significant for developing materials with specific photophysical behaviors, applicable in organic electronics and photovoltaics (Deniz et al., 2013).

Drug Development and Protease Inhibition

  • SARS-CoV Protease Inhibitors : Compounds structurally related to the target molecule have been synthesized and evaluated as inhibitors against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro). This research highlights the potential of such molecules in developing therapeutic agents against viral infections (Sydnes et al., 2006).

properties

IUPAC Name

11-O-benzyl 2-O-tert-butyl 6-oxo-2,7,11-triazadispiro[3.0.45.34]dodecane-2,11-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5/c1-20(2,3)30-19(28)24-12-21(13-24)14-25(15-22(21)9-10-23-17(22)26)18(27)29-11-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRIBJYGFXRJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC23CCNC3=O)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate
Reactant of Route 2
2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate
Reactant of Route 3
2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate
Reactant of Route 4
Reactant of Route 4
2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate
Reactant of Route 5
2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate
Reactant of Route 6
2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate

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